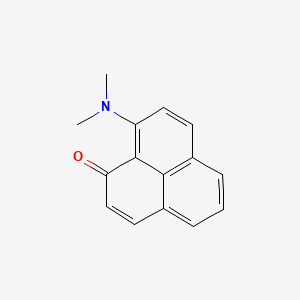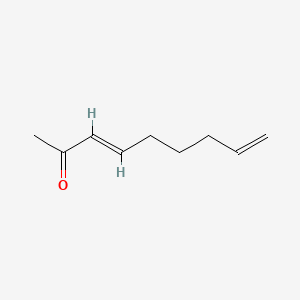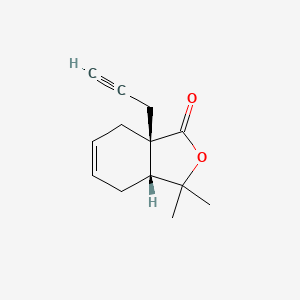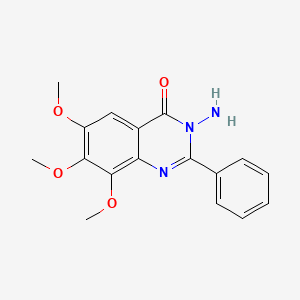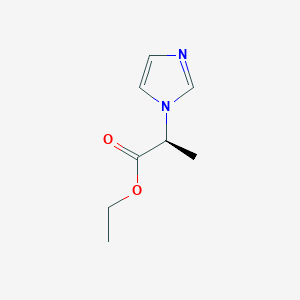
ethyl (2S)-2-imidazol-1-ylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-imidazol-1-ylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an imidazole ring attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2S)-2-imidazol-1-ylpropanoate can be synthesized through several methods. One common approach involves the esterification of (2S)-2-imidazol-1-ylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acid chlorides. In this approach, (2S)-2-imidazol-1-ylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethanol to form the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow reactors can be used to carry out the esterification reaction under controlled conditions, allowing for better temperature and reaction time management.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-imidazol-1-ylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield (2S)-2-imidazol-1-ylpropanoic acid and ethanol. This reaction can be catalyzed by either acids or bases.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Electrophiles such as alkyl halides can be used in the presence of a base like potassium carbonate.
Major Products
Hydrolysis: (2S)-2-imidazol-1-ylpropanoic acid and ethanol.
Reduction: (2S)-2-imidazol-1-ylpropanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl (2S)-2-imidazol-1-ylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-imidazol-1-ylpropanoate is primarily related to its interactions with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to antimicrobial effects by disrupting the function of essential enzymes in microorganisms.
Comparison with Similar Compounds
Ethyl (2S)-2-imidazol-1-ylpropanoate can be compared with other similar compounds such as:
Ethyl (2S,4S)-1,4-anhydro-3-deoxypentitol-2-carboxylate: Another ester with potential biological activities.
Ethyl (2S)-2-pyridylpropanoate: A compound with a pyridine ring instead of an imidazole ring, which may exhibit different biological properties.
Ethyl (2S)-2-thiazolylpropanoate: A compound with a thiazole ring, which may have different reactivity and applications.
The uniqueness of this compound lies in its imidazole ring, which imparts specific chemical and biological properties that are distinct from those of other similar compounds.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl (2S)-2-imidazol-1-ylpropanoate |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-8(11)7(2)10-5-4-9-6-10/h4-7H,3H2,1-2H3/t7-/m0/s1 |
InChI Key |
CYVJITQMDSKHKF-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)N1C=CN=C1 |
Canonical SMILES |
CCOC(=O)C(C)N1C=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
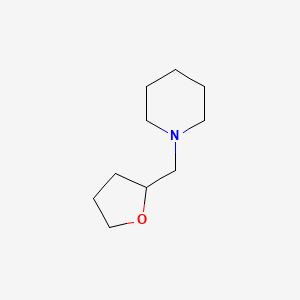
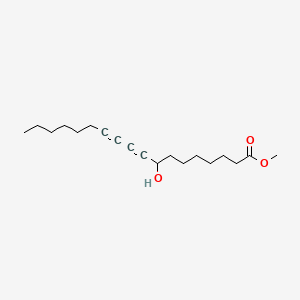
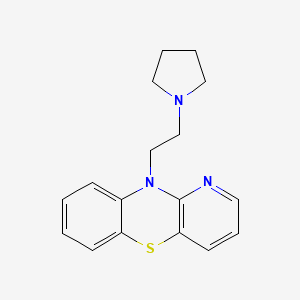

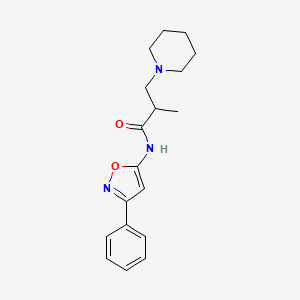
![5,6,7,8,9,10-Hexahydro-5-(p-fluorobenzoyl)cyclohepta[b]-1,3-dioxolo[4,5-f]indole](/img/structure/B13809186.png)
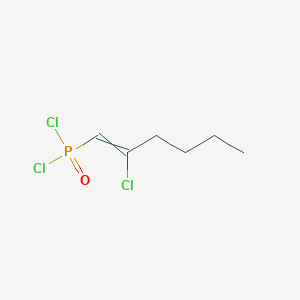
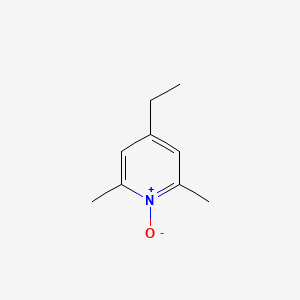
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
